molecular formula C4H6BrN5O2S B12757309 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide CAS No. 4956-09-6

2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide

Cat. No.: B12757309
CAS No.: 4956-09-6
M. Wt: 268.09 g/mol
InChI Key: RWVNNVNUOBQCFK-UHFFFAOYSA-N
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Description

6-Azauracil-5-isothiouronium hydrobromide: is a heterocyclic compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of an azauracil moiety and an isothiouronium group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil-5-isothiouronium hydrobromide typically involves the reaction of 6-azauracil with isothiouronium bromide under controlled conditions. The process can be summarized as follows:

    Starting Materials: 6-Azauracil and isothiouronium bromide.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as water or ethanol, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of 6-Azauracil-5-isothiouronium hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: The isothiouronium group can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

    Substitution Products: Substituted derivatives with various functional groups replacing the isothiouronium group.

Scientific Research Applications

Chemistry: 6-Azauracil-5-isothiouronium hydrobromide is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to understand the mechanisms of action of triazine derivatives and their interactions with biological targets.

Medicine: In medicinal chemistry, 6-Azauracil-5-isothiouronium hydrobromide is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of high-performance materials and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 6-Azauracil-5-isothiouronium hydrobromide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, leading to the depletion of nucleotide pools and disruption of cellular processes. It is known to interfere with the synthesis of nucleic acids, thereby exerting its effects on cell growth and proliferation.

Molecular Targets and Pathways:

    Enzymes: The compound targets enzymes involved in nucleotide biosynthesis, such as orotidine-5’-monophosphate decarboxylase.

    Pathways: It affects pathways related to pyrimidine metabolism and RNA synthesis, leading to the inhibition of cell growth.

Comparison with Similar Compounds

    6-Azauracil: A closely related compound with similar structural features but lacking the isothiouronium group.

    6-Azauridine: Another triazine derivative with antiviral properties.

    5-Azacytosine: A pyrimidine analog with applications in cancer therapy.

Uniqueness: 6-Azauracil-5-isothiouronium hydrobromide is unique due to the presence of both the azauracil and isothiouronium moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4956-09-6

Molecular Formula

C4H6BrN5O2S

Molecular Weight

268.09 g/mol

IUPAC Name

(3,5-dioxo-2H-1,2,4-triazin-6-yl) carbamimidothioate;hydrobromide

InChI

InChI=1S/C4H5N5O2S.BrH/c5-3(6)12-2-1(10)7-4(11)9-8-2;/h(H3,5,6)(H2,7,9,10,11);1H

InChI Key

RWVNNVNUOBQCFK-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=NNC(=O)N1)SC(=N)N.Br

Origin of Product

United States

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